3-Amino-6-methoxypyrazine-2-carboxylic acid
Overview
Description
3-Amino-6-methoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H7N3O3 . It has a molecular weight of 169.14 . The compound appears as a light-green to brown solid .
Synthesis Analysis
The synthesis of 3-Amino-6-methoxypyrazine-2-carboxylic acid involves several stages. In one method, 6-bromo-3-(3-chlorophenyl)pteridine-2,4-dione is mixed with a 30% solution of sodium methoxide in anhydrous methanol. The mixture is heated at 130°C for 20 hours. The solvent is then removed, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 20 hours until the reaction is complete .Molecular Structure Analysis
The InChI code for 3-Amino-6-methoxypyrazine-2-carboxylic acid is 1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Methyl 3-amino-2-pyrazinecarboxylate, a related compound, has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines. It reacts with isocyanates and aroyl chlorides for conversion to pteridinediones .Physical And Chemical Properties Analysis
3-Amino-6-methoxypyrazine-2-carboxylic acid is a light-green to brown solid . Its molecular weight is 169.14 , and its linear formula is C6H7N3O3 .Scientific Research Applications
Amino acids are the basic units of proteins and the primary substance supporting biological life activities. They are essential organic molecules in any organism. The amino acid chemical structure contains an amino group (-NH 2 ), a carboxylic acid group (-COOH), and a unique side chain on the carbon that connects the amino group to the carboxyl group .
Amino acids have many special physiological functions, playing roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission . In addition to these functions, amino acids are also widely used in the food industry .
For example, the main raw material of the sweetener aspartame is L -phenylalanine . Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition . Additionally, amino acids are widely used in the medical and healthcare industries . They also have a wide range of pharmacological activities, such as antitumor , anti-HIV , and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .
The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . Here are some of their applications:
- Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, such as carbon nanotubes and graphene .
- Polymers : In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . Here are some of their applications:
- Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, such as carbon nanotubes and graphene .
- Polymers : In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
Safety And Hazards
properties
IUPAC Name |
3-amino-6-methoxypyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNOLVBWVBBRMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C(=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-methoxypyrazine-2-carboxylic acid |
Synthesis routes and methods
Procedure details
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